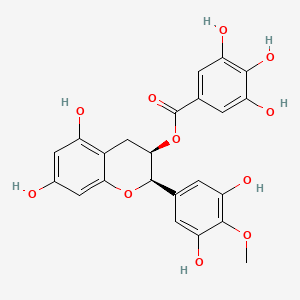

4'-O-methylepigallocatechin-3-O-gallate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-O-methylepigallocatechin-3-O-gallate is a catechin. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

4'-O-methylepigallocatechin-3-O-gallate exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage.

- Mechanism : The compound's structure allows it to scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

- Case Study : Research indicates that methylated catechins, including this compound, can reduce lipid peroxidation and protein carbonylation in animal models, highlighting their potential in preventing oxidative damage .

Inhibition of Sphingomyelinase

Sphingomyelinases are enzymes implicated in various diseases such as atherosclerosis and Alzheimer's disease. The inhibition of these enzymes can be a therapeutic target.

- Findings : A study demonstrated that while this compound does not exhibit strong inhibitory effects on secretory sphingomyelinase compared to other catechins, it still plays a role in modulating sphingolipid metabolism .

- Implications : Understanding the interaction between catechins and sphingomyelinases could lead to the development of new strategies for treating diseases associated with oxidative stress.

Anti-Allergic Effects

Methylated catechins have been reported to possess anti-allergic properties, making them potential candidates for managing allergic reactions.

- Mechanism : The anti-allergic effects are attributed to the ability of these compounds to inhibit histamine release and modulate immune responses.

- Research Insight : Studies have shown that certain methylated catechins can significantly reduce allergic responses in animal models .

Potential in Functional Foods and Pharmaceuticals

The bioactive properties of this compound suggest its incorporation into functional foods and pharmaceutical formulations.

- Bioavailability : Methylation improves the stability and bioavailability of catechins, making them more effective as dietary supplements or therapeutic agents .

- Applications : The compound can be utilized in developing functional foods aimed at enhancing health through antioxidant support and disease prevention.

Metabolic Pathways and Biotransformation

Understanding the metabolic pathways of this compound is essential for assessing its efficacy and safety.

- Biotransformation : Research indicates that this compound undergoes biotransformation that may enhance its bioactive properties, potentially leading to the discovery of new metabolites with therapeutic benefits .

- Implications for Drug Development : Insights into its metabolic pathways can inform the design of new drugs or nutraceuticals based on this compound.

Summary Table of Applications

Eigenschaften

Molekularformel |

C23H20O11 |

|---|---|

Molekulargewicht |

472.4 g/mol |

IUPAC-Name |

[(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C23H20O11/c1-32-22-16(28)2-9(3-17(22)29)21-19(8-12-13(25)6-11(24)7-18(12)33-21)34-23(31)10-4-14(26)20(30)15(27)5-10/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1 |

InChI-Schlüssel |

NPUWDJQZPQKPAA-TZIWHRDSSA-N |

SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Isomerische SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.